3'-Acetamido-3'-deoxythymidine

Thymidine Kinase Inhibition Nucleoside Analog SAR Enzyme Inhibitor Selectivity

3'-Acetamido-3'-deoxythymidine (CAS 70465-85-9) is a synthetic 3′-N-functionalized thymidine analog belonging to the 2′,3′-dideoxynucleoside class. Unlike the clinically deployed antiretroviral 3′-azido-3′-deoxythymidine (AZT), this compound bears an acetamido substituent at the 3′-position, which profoundly alters its enzyme recognition profile.

Molecular Formula C12H17N3O5
Molecular Weight 283.28 g/mol
CAS No. 70465-85-9
Cat. No. B1196876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Acetamido-3'-deoxythymidine
CAS70465-85-9
Synonyms3'-acetamido-2',3'-dideoxythymidine
3'-acetamido-3'-deoxythymidine
Molecular FormulaC12H17N3O5
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C
InChIInChI=1S/C12H17N3O5/c1-6-4-15(12(19)14-11(6)18)10-3-8(13-7(2)17)9(5-16)20-10/h4,8-10,16H,3,5H2,1-2H3,(H,13,17)(H,14,18,19)
InChIKeyOCWNRLPPKHGFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Acetamido-3'-deoxythymidine (CAS 70465-85-9): A Defined Low-Affinity Thymidine Kinase Ligand for Nucleoside Analog Research


3'-Acetamido-3'-deoxythymidine (CAS 70465-85-9) is a synthetic 3′-N-functionalized thymidine analog belonging to the 2′,3′-dideoxynucleoside class [1]. Unlike the clinically deployed antiretroviral 3′-azido-3′-deoxythymidine (AZT), this compound bears an acetamido substituent at the 3′-position, which profoundly alters its enzyme recognition profile. The compound is characterized primarily as a weak competitive inhibitor of thymidine kinase, with a dissociation constant (Ki) of 2.5 mM against hamster cytoplasmic thymidine kinase [2]. Its three-dimensional binding mode has been resolved by X-ray crystallography at 1.8 Å resolution in a covalent complex with ribonuclease A [3].

Why 3'-Acetamido-3'-deoxythymidine Cannot Be Replaced by Generic 3'-Substituted Thymidine Analogs


The 3′-position of the thymidine deoxyribose ring is a critical determinant of enzyme recognition, and even chemically subtle substituent changes produce orders-of-magnitude differences in target affinity. The acetamido modification (–NHCOCH₃) in 3′-acetamido-3′-deoxythymidine generates a 208-fold weaker interaction with hamster cytoplasmic thymidine kinase (Ki = 2.5 mM) compared to the 3′-(ethylthio) analog (Ki = 12 μM) measured under identical competitive inhibition conditions [1]. This dramatic affinity gap—from low micromolar to low millimolar—demonstrates that 3′-substituted thymidine analogs are not functionally interchangeable. Furthermore, the acetamido derivative is not a substrate for efficient intracellular phosphorylation by thymidine kinase, a prerequisite for antiviral activity of NRTIs such as AZT [2]. Procuring the specific acetamido analog is therefore essential for studies requiring defined, quantifiably distinct enzyme interaction profiles.

Quantitative Differentiation of 3'-Acetamido-3'-deoxythymidine from Closest Analogs: A Procurement-Focused Evidence Guide


208-Fold Lower Thymidine Kinase Affinity Versus 3'-(Ethylthio)-3'-deoxythymidine

3'-Acetamido-3'-deoxythymidine exhibits a Ki of 2.5 mM (2500 μM) for hamster cytoplasmic thymidine kinase, compared to a Ki of 12 μM for the structurally analogous 3'-(ethylthio)-3'-deoxythymidine, representing a 208-fold difference in affinity measured under identical competitive inhibition conditions with respect to thymidine [1]. This places the acetamido derivative in the millimolar affinity range—among the weakest thymidine kinase ligands reported—while the ethylthio analog retains low-micromolar potency.

Thymidine Kinase Inhibition Nucleoside Analog SAR Enzyme Inhibitor Selectivity

Mitochondrial Thymidine Kinase Affinity Confirms Consistently Low Isozyme Engagement

Against rat mitochondrial thymidine kinase, 3'-acetamido-3'-deoxythymidine displays noncompetitive inhibition with a Ki of 1.8 mM (1800 μM) [1], consistent with the 2.5 mM Ki observed for hamster cytoplasmic TK [2]. This cross-isozyme concordance (both values in the millimolar range) indicates that the acetamido modification broadly abrogates thymidine kinase recognition regardless of isozyme source. In contrast, clinically used NRTIs such as AZT require efficient phosphorylation by thymidine kinase for antiviral activation, with reported Km values for AZT in the low-micromolar range [3].

Mitochondrial Thymidine Kinase Isozyme Selectivity Nucleoside Toxicity

Covalent Ribonuclease A Adduct Structure Resolved at 1.8 Å for Active-Site Mapping

The X-ray crystal structure of 3'-deoxy-3'-acetamido-thymidine covalently bound to His12 of bovine ribonuclease A has been resolved at 1.8 Å resolution (PDB ID: 8RSA) [1]. The structure reveals that the acetamido-nucleoside moiety occupies the pyrimidine-binding subsite of the ribonuclease active site, with the acetamido nitrogen covalently attached to Nε2 of His12 [2]. In the same crystal form, the corresponding 3'-deoxy-3'-acetamido-uridine analog is bound to His119, demonstrating site-specific reactivity that can be exploited for differential active-site labeling studies.

Affinity Labeling Ribonuclease A X-ray Crystallography Active-Site Probe

Bulk Tolerance Profile at 3'-Position: Intermediate Between Small and Large Substituents

Within the comprehensive structure-activity study of 3'-substituted thymidine analogs by Hampton et al. (1979), the 3'-acetamido derivative (Ki = 2.5 mM) occupies an intermediate position in the affinity spectrum: significantly weaker than 3-amylthymidine (Ki = 65 μM) but within the broad range observed for larger 3'-substituents such as 3'-(ethylthio) (Ki = 12 μM) and 5'-(alkylthio)-5'-deoxythymidines (Ki range 180-1200 μM) [1]. This graded affinity profile demonstrates that the acetamido group's steric and electronic properties are distinct from both alkyl and thioether substituents, providing a defined reference point for calibrating computational models of enzyme-substituent interactions.

Structure-Activity Relationship Substituent Bulk Tolerance Enzyme Steric Effects

Procurement-Relevant Application Scenarios for 3'-Acetamido-3'-deoxythymidine Based on Quantitative Evidence


Negative Control or Low-Affinity Reference Standard in Thymidine Kinase Activity and Inhibition Assays

With a Ki of 2.5 mM for cytoplasmic thymidine kinase and 1.8 mM for the mitochondrial isozyme, 3'-acetamido-3'-deoxythymidine serves as an ideal negative control for validating assay specificity [1]. Its millimolar affinity ensures negligible interference with thymidine phosphorylation at typical assay concentrations (low micromolar), providing a clean baseline for distinguishing specific from non-specific TK inhibition. The well-characterized competitive inhibition mechanism further supports its use in Lineweaver-Burk analyses to confirm the mode of inhibition of test compounds [2].

Active-Site-Directed Affinity Probe for Ribonuclease and Nucleoside-Binding Enzyme Structural Biology

The 1.8 Å crystal structure of 3'-acetamido-3'-deoxythymidine covalently attached to His12 of ribonuclease A validates its utility as an affinity labeling probe for mapping nucleoside-binding pockets [1]. The covalent attachment occurs at a defined residue (His12 Nε2) with a known three-dimensional binding orientation, enabling structure-based design of modified affinity labels. Researchers can exploit the site-specificity difference between the thymidine (His12) and uridine (His119) analogs for differential labeling experiments [2].

SAR Benchmark Compound for Rational Design of 3'-Modified Nucleoside Analogs

The quantitative Ki data for 3'-acetamido-3'-deoxythymidine (2.5 mM), alongside 3'-(ethylthio) (12 μM) and 3-amylthymidine (65 μM) from the same controlled study [1], provide a calibrated affinity scale for evaluating novel 3'-substituted thymidine analogs. The acetamido derivative anchors the low-affinity end of this spectrum, enabling researchers to contextualize the potency of new compounds and assess the impact of substituent polarity, size, and hydrogen-bonding capacity on enzyme recognition. This is particularly valuable for computational chemistry groups performing docking or free-energy perturbation calculations that require experimentally validated benchmark values.

Nucleoside Analog Probe with Minimal Thymidine Kinase-Mediated Metabolic Activation

Because 3'-acetamido-3'-deoxythymidine exhibits consistently poor affinity for both cytoplasmic (Ki = 2.5 mM) and mitochondrial (Ki = 1.8 mM) thymidine kinase isozymes [1] [2], it is negligibly phosphorylated to the monophosphate form—the obligate first step in nucleoside analog activation. This property makes it suitable as a scaffold for studying nucleoside transporter interactions, cellular uptake mechanisms, or non-kinase target engagement without the confounding variable of intracellular metabolic trapping via phosphorylation. By contrast, smaller 3'-substituents such as azido (AZT) or fluoro (FLT) permit efficient TK-catalyzed phosphorylation, complicating interpretation of uptake and distribution data [3].

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